
A Comparative Guide to Irreversible IDH1
Inhibitors: IHMT-IDH1-053 vs. LY3410738

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: IHMT-IDH1-053

Cat. No.: B12387073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical therapeutic

target in several cancers, including glioma, acute myeloid leukemia (AML), and

cholangiocarcinoma. The neomorphic activity of mutant IDH1 leads to the production of the

oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis

through epigenetic dysregulation. Irreversible inhibitors of mutant IDH1 offer the potential for

durable target engagement and improved therapeutic outcomes. This guide provides a detailed

comparison of two such inhibitors: IHMT-IDH1-053 and LY3410738 (also known as

Crelosidenib).

Executive Summary
Both IHMT-IDH1-053 and LY3410738 are potent, irreversible inhibitors of mutant IDH1 that

function by covalently binding to a cysteine residue in an allosteric pocket. Preclinical data

demonstrate that both compounds effectively inhibit 2-HG production at nanomolar

concentrations. IHMT-IDH1-053 has been characterized as a highly selective inhibitor for

mutant IDH1 over its wild-type counterpart and other IDH isoforms.[1][2] LY3410738,

developed by Eli Lilly and Co., was positioned as a dual inhibitor of both mutant IDH1 and IDH2

and progressed to Phase 1 clinical trials before its development was discontinued.[3][4][5][6]

This guide will delve into the available preclinical and clinical data to provide a comprehensive

comparison of their biochemical and cellular potency, mechanism of action, and in vivo efficacy.
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Data Presentation
Table 1: Biochemical Potency of IHMT-IDH1-053 and
LY3410738

Compound Target IC50 (nM)

IHMT-IDH1-053 IDH1 R132H 4.7[1][2]

LY3410738 IDH1 R132H 6.27[7]

IDH1 R132C 3.71[7]

IDH2 R140Q 36.9[7]

IDH2 R172K 11.5[7]

Table 2: Cellular Potency of IHMT-IDH1-053 and
LY3410738

Compound Cell Line Target Assay IC50 (nM)

IHMT-IDH1-053
IDH1 R132H

transfected 293T
IDH1 R132H 2-HG Production 28[1][2]

LY3410738 HT1080 IDH1 R132C 2-HG Production 1.28[7]

Preclinical studies have indicated that LY3410738 demonstrates greater potency in inhibiting 2-

HG production and promoting differentiation of IDH1 mutant cells when compared to the first-

generation reversible inhibitor ivosidenib (AG-120).[8]

Mechanism of Action
Both IHMT-IDH1-053 and LY3410738 are irreversible inhibitors that covalently target a cysteine

residue (Cys269) located in an allosteric binding pocket of the mutant IDH1 enzyme.[1][2] This

covalent modification leads to the inactivation of the enzyme, thereby blocking the production

of 2-HG. The unique binding site of LY3410738 has been suggested to provide continued

potency against second-site resistance mutations that can arise with other IDH inhibitors.[3][4]

[6]
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In Vivo Efficacy
Both compounds have demonstrated the ability to inhibit 2-HG levels in in vivo models. IHMT-
IDH1-053 was shown to inhibit 2-HG in an HT1080 xenograft mouse model.[1][9] Similarly,

LY3410738 exhibited sustained 2-HG inhibition in preclinical models, which translated to potent

and durable 2-HG inhibition in patients with advanced solid tumors harboring IDH1 or IDH2

mutations.[4][5][8] In a Phase 1 study, LY3410738 demonstrated a favorable safety profile and

led to prolonged stable disease in patients with cholangiocarcinoma and glioma.[4][5]

Experimental Protocols
IDH1 Enzymatic Activity Assay
This protocol is a representative method for determining the biochemical potency of IDH1

inhibitors.

Objective: To measure the ability of a test compound to inhibit the enzymatic activity of mutant

IDH1.

Principle: The assay measures the consumption of NADPH, a cofactor in the mutant IDH1-

catalyzed reduction of α-ketoglutarate to 2-HG. The decrease in NADPH is monitored by a

change in fluorescence.

Materials:

Recombinant mutant IDH1 enzyme (e.g., IDH1-R132H)

α-ketoglutarate (α-KG)

NADPH

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

Test compounds (IHMT-IDH1-053 or LY3410738)

96-well microplate

Microplate reader capable of fluorescence detection
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Procedure:

Prepare a reaction mixture containing the assay buffer, recombinant mutant IDH1 enzyme,

and the test compound at various concentrations.

Incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow for

compound binding to the enzyme.

Initiate the enzymatic reaction by adding a solution of α-KG and NADPH.

Immediately measure the fluorescence of NADPH (Excitation ~340 nm, Emission ~460 nm)

in kinetic mode for a set duration (e.g., 30 minutes).

The rate of NADPH consumption is calculated from the linear portion of the kinetic curve.

The IC50 value is determined by plotting the percent inhibition of the enzymatic activity

against the logarithm of the test compound concentration and fitting the data to a four-

parameter logistic equation.

Cellular 2-Hydroxyglutarate (2-HG) Measurement Assay
This protocol is a representative method for assessing the cellular potency of IDH1 inhibitors.

Objective: To quantify the reduction of intracellular 2-HG levels in mutant IDH1-expressing cells

following treatment with a test compound.

Principle: Cells harboring a mutant IDH1 are treated with the inhibitor. The intracellular 2-HG

levels are then measured, typically using a colorimetric or mass spectrometry-based method.

Materials:

Cells expressing mutant IDH1 (e.g., HT1080 or transfected cells)

Cell culture medium and reagents

Test compounds (IHMT-IDH1-053 or LY3410738)

Lysis buffer

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12387073?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-HG detection kit (colorimetric or fluorometric) or LC-MS/MS system

96-well plates for cell culture and assay

Procedure:

Seed mutant IDH1-expressing cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72

hours).

After treatment, wash the cells with PBS and lyse them to release intracellular metabolites.

Quantify the 2-HG concentration in the cell lysates using a commercially available 2-HG

assay kit following the manufacturer's instructions.[10] The assay typically involves an

enzymatic reaction that converts 2-HG to α-KG, coupled to a colorimetric or fluorometric

readout.

Alternatively, for a more sensitive and specific measurement, analyze the cell lysates by LC-

MS/MS.[11][12]

The IC50 value is determined by plotting the percent reduction in 2-HG levels against the

logarithm of the test compound concentration and fitting the data to a dose-response curve.
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Caption: Signaling pathway of mutant IDH1 and the mechanism of irreversible inhibitors.
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Caption: Experimental workflow for determining biochemical and cellular potency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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